4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-
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Overview
Description
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one typically involves the protection of the amine group with a tert-butoxycarbonyl (t-Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one involves the protection of amine groups through the formation of a carbamate. The t-Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This property makes it useful in various synthetic applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound with a t-Boc protecting group, used for similar purposes in organic synthesis.
Fmoc-protected amines: Used in peptide synthesis, offering an alternative to t-Boc protection with different stability and deprotection conditions.
Uniqueness
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is unique due to its specific structure, which combines the protective t-Boc group with a morpholinone backbone. This combination provides unique reactivity and stability, making it suitable for specialized applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2S)-butan-2-yl]-5-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
MPVMIOUSVTTYEW-VHSXEESVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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